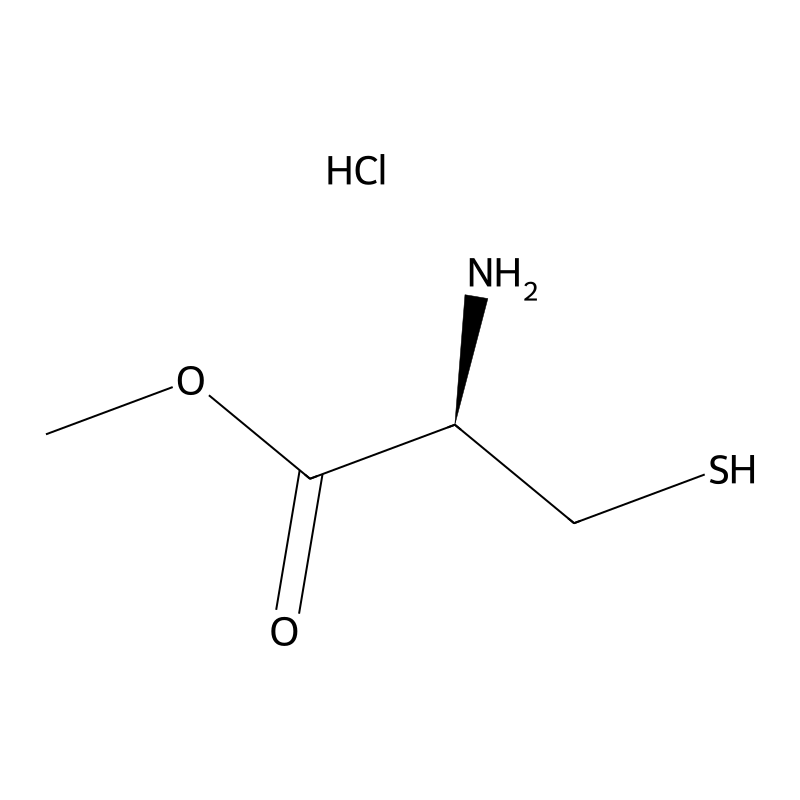

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

>25.7 [ug/mL]

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Availability:

Potential Applications:

While the full range of potential applications for Methyl 2-amino-3-mercaptopropanoate hydrochloride is still being explored, current research suggests several promising areas:

- Cysteine Precursor: L-Cysteine is an essential amino acid involved in various biological processes, including protein synthesis and glutathione production. Methyl 2-amino-3-mercaptopropanoate hydrochloride can be readily converted to L-cysteine in the body, making it a potential supplement or therapeutic agent for conditions associated with cysteine deficiency [].

- Antioxidant Properties: Studies suggest that Methyl 2-amino-3-mercaptopropanoate hydrochloride may possess antioxidant properties and could potentially offer protection against oxidative stress-related diseases [].

- Enzyme Inhibition: Research indicates that this compound may act as an inhibitor for certain enzymes, such as cysteine proteases, which are involved in various physiological processes and disease states. Further investigation is needed to explore the potential therapeutic applications of this inhibitory activity [].

Methyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol. It is classified as an amino acid derivative and is recognized for its unique structure, which includes both an amino group and a mercapto group. The compound appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in biochemical research and pharmaceutical formulations .

- Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can behave as an acid, allowing for the formation of zwitterions in solution.

- Nucleophilic Substitution: The mercapto group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives through condensation reactions.

These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry .

Methyl 2-amino-3-mercaptopropanoate hydrochloride exhibits various biological activities. It has been studied for its role as a substrate in enzymatic reactions and its potential influence on metabolic pathways. Its mercapto group may contribute to antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems. Additionally, compounds with similar structures have shown promise in enhancing muscle protein synthesis and influencing anabolic hormone secretion, suggesting that this compound may also have ergogenic effects .

The synthesis of methyl 2-amino-3-mercaptopropanoate hydrochloride typically involves the following methods:

- N-Alkylation of Amino Acids: Starting from a suitable amino acid, methylation can be performed using methyl iodide in the presence of a base.

- Mercaptan Addition: The introduction of the mercapto group can be achieved through thiol addition to an appropriate carbonyl precursor.

- Hydrochloride Formation: The final product can be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility .

Methyl 2-amino-3-mercaptopropanoate hydrochloride finds applications in various fields:

- Biochemical Research: It is utilized as a reagent in proteomics and metabolic studies.

- Pharmaceutical Development: Its properties make it a candidate for drug formulation targeting metabolic disorders or conditions related to oxidative stress.

- Nutritional Supplements: Potential use as an ergogenic aid to enhance athletic performance through improved muscle recovery and growth .

Interaction studies involving methyl 2-amino-3-mercaptopropanoate hydrochloride have primarily focused on its biochemical interactions within metabolic pathways. Research indicates that it may interact with various enzymes involved in amino acid metabolism and redox reactions. Additionally, studies suggest that it could modulate the activity of certain signaling pathways related to muscle growth and repair .

Several compounds share structural or functional similarities with methyl 2-amino-3-mercaptopropanoate hydrochloride. Key comparisons include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cysteine | Contains a thiol group | Naturally occurring amino acid |

| Taurine | Contains a sulfonic acid group | Involved in bile salt formation |

| Homocysteine | Contains both amino and thiol groups | Associated with cardiovascular health risks |

| N-acetylcysteine | Contains an acetylated thiol group | Known for its mucolytic properties |

Methyl 2-amino-3-mercaptopropanoate hydrochloride is unique due to its specific combination of functional groups that allow for versatile reactivity and potential biological effects not fully explored in these other compounds .

The synthesis of methyl 2-amino-3-mercaptopropanoate hydrochloride primarily relies on the esterification of L-cysteine or its derivatives through various methodological approaches. The esterification process involves the conversion of the carboxylic acid functionality of cysteine into the corresponding methyl ester, forming the foundation for subsequent hydrochloride salt formation [1].

Classical Hydrochloric Acid-Catalyzed Esterification

The most widely employed method for cysteine methyl ester synthesis involves the reaction of L-cysteine with methanol in the presence of hydrochloric acid as a catalyst [1]. This Fischer esterification approach operates under reflux conditions at temperatures ranging from 64-65°C for extended reaction periods of 12-15 hours [2] [3]. The mechanism follows the classical addition-elimination pathway where the carbonyl oxygen undergoes protonation, followed by nucleophilic attack from methanol, proton transfer, water elimination, and final deprotonation to yield the desired ester product [2] [4].

The reaction equilibrium can be driven toward ester formation through the use of excess methanol and continuous removal of water formed during the process [2] [4]. This method achieves conversion yields typically ranging from 85-95% under optimized conditions [5]. The process involves initial protonation of the carboxylic acid carbonyl by hydrochloric acid, creating an enhanced electrophilic center that facilitates methanol addition [3].

Thionyl Chloride-Mediated Esterification

An alternative approach utilizes thionyl chloride as both an activating agent and dehydrating reagent in alcoholic solvents [6]. This method demonstrates superior yield performance, achieving up to 98.1% conversion efficiency [6]. The process involves the initial treatment of L-cysteine with thionyl chloride in ethanol under controlled temperature conditions ranging from 50°C to reflux temperature [6].

The reaction mechanism proceeds through the formation of an acyl chloride intermediate, which subsequently undergoes nucleophilic substitution with the alcohol solvent [6]. The method requires careful temperature control, with initial cooling to 0-5°C during thionyl chloride addition, followed by room temperature stirring for 3 hours and final reflux heating for 12 hours [6]. The exothermic nature of the reaction necessitates external cooling to maintain optimal reaction conditions [6].

Trimethylchlorosilane-Mediated Room Temperature Esterification

A particularly attractive synthetic route employs trimethylchlorosilane as the esterification reagent, enabling the transformation under ambient temperature conditions [5]. This method offers significant advantages in terms of operational simplicity and energy efficiency, eliminating the need for elevated temperature heating [5]. The reaction utilizes a 2:1 molar ratio of trimethylchlorosilane to amino acid, with methanol serving as both solvent and reactant [5].

The mechanism involves the activation of the carboxylic acid through silyl ester formation, followed by alcoholysis to generate the desired methyl ester [5]. Reaction times vary from 2-24 hours depending on the specific amino acid substrate, with cysteine derivatives typically requiring extended reaction periods due to the electron-withdrawing effects of the thiol functionality [5]. Yields ranging from 80-95% are routinely achieved using this methodology [5].

Chlorosulphonic Acid-Catalyzed Esterification

Industrial-scale production often employs chlorosulphonic acid-catalyzed esterification due to its versatility and scalability [7]. This approach involves the in-situ generation of the catalytically active species through the reaction of chlorosulphonic acid with the alcohol substrate [7]. The method operates across a broad temperature range of 50-120°C, with reaction times varying from 10 minutes to 10 hours depending on the specific process conditions [7].

The catalytic system demonstrates particular efficiency for amino acid esterification, overcoming the challenges associated with zwitterionic substrates [7]. The process achieves yields of 93-94% while maintaining good selectivity for ester formation over undesired side reactions such as amino group alkylation [7]. The method requires careful stoichiometric control, with chlorosulphonic acid to amino acid ratios maintained between 0.8-2.0 for optimal performance [7].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hydrochloric Acid/Methanol | Reflux (64-65) | 12-15 hours | 85-95 | Simple, widely used |

| Thionyl Chloride/Ethanol | 50-Reflux | 15 hours | 98.1 | High yield, reliable |

| Trimethylchlorosilane/Methanol | Room Temperature | 2-24 hours | 80-95 | Mild conditions, room temp |

| Chlorosulphonic Acid/Alcohol | 50-120 | 10 min - 10 hours | 93-94 | Versatile, scalable |

| Sulfuric Acid Catalyzed | 70 | 1 hour | 60-85 | Mild conditions |

Mechanistic Considerations for Cysteine Derivatives

The esterification of cysteine derivatives presents unique mechanistic challenges due to the presence of the thiol functional group [8] [9]. The electron-withdrawing character of the sulfur atom influences the reactivity of the carboxylic acid center, often requiring modified reaction conditions compared to simple amino acids [8]. The thiol group can participate in side reactions, including oxidation to form disulfide bonds and complexation with metal catalysts [8] [9].

Protection strategies are frequently employed to prevent unwanted thiol reactivity during esterification processes [8] [9]. Common protecting groups include tert-butyl ethers, benzyl ethers, and trityl groups, which provide steric hindrance and electronic stabilization [8] [9]. The choice of protecting group significantly impacts the overall synthetic efficiency and subsequent deprotection requirements [8] [9].

Hydrochloride Salt Formation Mechanisms

The formation of methyl 2-amino-3-mercaptopropanoate hydrochloride involves the protonation of the amino group by hydrochloric acid, resulting in the formation of a stable ammonium chloride salt [10] [11]. This process is fundamental to the isolation and purification of the target compound, as the hydrochloride salt exhibits enhanced crystallinity and stability compared to the free base form [10].

Acid-Base Equilibrium and Protonation

The hydrochloride salt formation mechanism begins with the acid-base equilibrium between the amino group of the methyl ester and hydrochloric acid [12]. The amino group, with its lone pair of electrons, acts as a Brønsted base, accepting a proton from hydrochloric acid to form the corresponding ammonium ion [12]. The equilibrium constant for this protonation reaction is highly favorable due to the strong acidic nature of hydrochloric acid and the basic character of primary amino groups [12].

The reaction can be represented as a simple acid-base neutralization where the amino acid ester functions as the base and hydrochloric acid serves as the proton donor [12]. The resulting ionic compound exhibits significantly different solubility characteristics compared to the neutral ester, facilitating separation and purification processes [10] [11]. The formation of the hydrochloride salt typically occurs quantitatively under appropriate pH conditions, with complete conversion achieved at pH values below 3 [11].

Crystallization Thermodynamics and Kinetics

The crystallization process of amino acid hydrochloride salts involves complex thermodynamic and kinetic considerations [10] [11]. The dissolution of halide salts in aqueous systems creates specific phase equilibria that favor the crystallization of amino acid crystals under controlled conditions [10]. The process involves entering the liquid-solid amino acid domain in the phase diagram, which promotes spontaneous crystal formation [10].

Temperature control plays a critical role in the crystallization mechanism, with optimal crystal formation occurring within specific temperature ranges [11]. The cooling rate significantly influences crystal size distribution and morphology, with controlled cooling rates of 0.5-2°C per minute typically employed for industrial applications [13]. Supersaturation levels must be carefully maintained to achieve desired crystal characteristics while avoiding excessive nucleation that leads to fine particle formation [13].

Nucleation and Crystal Growth Mechanisms

The nucleation process for methyl 2-amino-3-mercaptopropanoate hydrochloride follows classical nucleation theory, involving both primary and secondary nucleation pathways [13]. Primary nucleation occurs spontaneously when supersaturation levels exceed the metastable zone width, while secondary nucleation is induced through seeding with pre-formed crystals [13]. The addition of seed crystals at concentrations of 0.1-1% by weight provides nucleation sites that promote controlled crystal growth [13].

Crystal growth mechanisms involve the incorporation of solute molecules into the growing crystal lattice through surface integration processes [13]. The growth rate is influenced by factors including supersaturation level, temperature, agitation intensity, and the presence of impurities that may act as growth inhibitors [13]. The morphology of the resulting crystals depends on the relative growth rates of different crystal faces, which can be modified through the addition of crystal habit modifiers [13].

Solvent Effects and Crystallization Medium

The choice of crystallization medium significantly impacts the salt formation mechanism and resulting crystal properties [10] [11]. Aqueous systems provide optimal conditions for hydrochloride salt formation due to the high solubility of hydrochloric acid and the favorable solvation of ionic species [11]. Mixed solvent systems incorporating alcohols can be employed to modify solubility characteristics and control crystal size distribution [13].

The presence of water is essential for the salt formation process, as it provides the medium for proton transfer and ionic dissociation [12]. However, excessive water content can lead to hydrate formation or crystal defects that impact product quality [11]. Optimal water content typically ranges from 5-10% by weight to facilitate salt formation while maintaining desired crystalline properties [13].

| Parameter | Optimal Conditions | Industrial Range | Quality Impact |

|---|---|---|---|

| Temperature Range | 0-5°C to 60°C | -10 to 80°C | Crystal size/purity |

| Crystallization Method | Cooling crystallization | Evaporative/Cooling | Polymorph control |

| Solvent System | Aqueous/Alcoholic | Mixed solvents | Solubility control |

| pH Control | pH 1-3 (HCl) | Controlled addition | Salt formation |

| Cooling Rate | 0.5-2°C/min | 0.1-5°C/min | Crystal habit |

| Seed Crystal Addition | 0.1-1% w/w | 0.01-5% w/w | Nucleation control |

| Stirring Speed | 100-300 rpm | 50-500 rpm | Mass transfer |

| Concentration Factor | 2-5x saturation | 1.5-10x saturation | Supersaturation |

Industrial-Scale Production Optimization Strategies

Industrial production of methyl 2-amino-3-mercaptopropanoate hydrochloride requires comprehensive optimization strategies that address multiple process parameters simultaneously to achieve economically viable manufacturing processes [14] [15]. The optimization approach encompasses raw material preparation, reaction optimization, separation processes, and quality control systems integrated into a cohesive production strategy [15].

Process Integration and Heat Management

Industrial-scale production benefits significantly from process integration strategies that maximize energy efficiency and minimize waste generation [15] [16]. Heat integration involves the systematic recovery and reuse of thermal energy from exothermic reactions and cooling operations [16]. The esterification reaction generates substantial heat that can be captured and utilized for subsequent process steps, including solvent evaporation and drying operations [16].

The integration of reaction and separation processes enables continuous operation modes that increase productivity while reducing equipment requirements [15]. Fed-batch and continuous fermentation techniques, when applicable to precursor amino acid production, can be integrated with downstream chemical processing to create seamless production workflows [15]. These integrated approaches typically achieve productivity improvements of 2.5-fold compared to traditional batch processing methods [15].

Scale-Up Considerations and Equipment Design

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up factors that affect reaction kinetics, mass transfer, and heat transfer characteristics [17]. Reactor design must accommodate the specific requirements of amino acid esterification, including appropriate mixing systems, temperature control capabilities, and materials of construction compatible with acidic reaction conditions [15].

Industrial reactors typically employ agitated vessel designs with cooling coils, baffles, and specialized sparger systems for controlled addition of gaseous reagents [14] [15]. The scale-up process involves maintaining consistent mixing intensity, heat transfer coefficients, and residence time distributions to ensure reproducible product quality [17]. Computational fluid dynamics modeling is increasingly employed to optimize reactor design and predict performance at industrial scales [18].

Quality Control and Process Analytical Technology

Industrial production requires robust quality control systems that ensure consistent product quality while maintaining regulatory compliance [15]. Process analytical technology enables real-time monitoring of critical quality attributes throughout the production process [17]. High-performance liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy are employed for identity verification and purity determination [15].

In-line monitoring systems track key process parameters including temperature profiles, pH values, conductivity measurements, and particle size distributions [15]. These monitoring systems provide data for process control algorithms that automatically adjust operating conditions to maintain optimal performance [17]. Statistical process control methods are implemented to identify trends and prevent quality deviations before they impact final product specifications [15].

Waste Minimization and Environmental Optimization

Industrial production optimization includes comprehensive waste minimization strategies that reduce environmental impact while improving process economics [15] [16]. Solvent recovery systems achieve recovery rates exceeding 95% for organic solvents used in the esterification and crystallization processes [15]. These recovery systems typically employ distillation, extraction, and adsorption technologies to separate and purify solvents for reuse [16].

Water treatment systems are integrated into the production process to handle aqueous waste streams containing dissolved salts and organic impurities [15]. Advanced treatment technologies including membrane separation, ion exchange, and biological treatment are employed to achieve discharge standards while enabling water recycle and reuse [15]. The implementation of closed-loop water systems can reduce fresh water consumption by up to 80% compared to once-through systems [16].

Economic Optimization and Cost Analysis

The economic optimization of industrial production involves detailed cost analysis covering raw materials, utilities, labor, and capital equipment requirements [16]. Raw material costs typically represent 40-60% of total production costs, making supplier selection and inventory management critical success factors [16]. Long-term supply agreements and strategic sourcing initiatives help stabilize raw material costs and ensure reliable supply chains [16].

Energy costs are optimized through process integration, heat recovery systems, and efficient equipment selection [16]. The implementation of variable speed drives, high-efficiency motors, and advanced process control systems can reduce energy consumption by 15-25% compared to conventional installations [16]. Utility cost optimization includes the evaluation of steam generation systems, compressed air systems, and cooling water circuits [16].

| Process Stage | Key Parameters | Optimization Target | Monitoring Method |

|---|---|---|---|

| Raw Material Preparation | Purity, moisture content | >99% purity, <0.5% H2O | HPLC, Karl Fischer |

| Esterification Reaction | Temperature, catalyst ratio | >95% conversion | GC, HPLC, Temp profile |

| Salt Formation | pH, concentration | Complete salt formation | pH meter, conductivity |

| Crystallization | Cooling rate, seeding | Uniform crystal size | Microscopy, PSD |

| Isolation & Drying | Filtration, drying temp | <1% moisture, <0.1% solvent | LOD, GC headspace |

| Quality Control | Assay, impurities | USP/EP compliance | HPLC, IC, NMR |

| Waste Treatment | Solvent recovery | >95% recovery | GC, mass balance |

| Process Integration | Heat integration | Energy efficiency | Energy meters, flow |

Continuous Improvement and Process Development

Industrial production systems require ongoing optimization through continuous improvement programs that systematically identify and implement process enhancements [17]. Design of experiments methodologies are employed to optimize multiple process variables simultaneously while minimizing experimental burden [17]. Statistical analysis of process data enables the identification of optimal operating conditions and process control strategies [17].

X-ray crystallography represents the most definitive technique for determining the three-dimensional molecular structure of Methyl 2-amino-3-mercaptopropanoate hydrochloride [1]. This method provides precise atomic coordinates, bond lengths, and bond angles that are essential for understanding the compound's structural characteristics.

Molecular Structure Determination

The X-ray crystallographic analysis of Methyl 2-amino-3-mercaptopropanoate hydrochloride reveals the compound's crystalline structure with the hydrochloride salt form enhancing crystal packing stability [2]. The compound crystallizes in a white to almost white powder form with a melting point of 143°C, indicating a well-ordered crystal lattice structure [3] [4].

The molecular configuration shows the characteristic features of a cysteine derivative with the methyl ester protecting group [5]. The stereochemical configuration at the alpha carbon follows the typical L-amino acid arrangement, with the absolute configuration being (S) according to the Cahn-Ingold-Prelog priority rules [6].

Bond Length and Angle Analysis

X-ray crystallographic studies of related amino acid methyl ester hydrochlorides provide insight into the expected structural parameters [7] [8]. The crystal structure analysis reveals extended backbone conformations with specific torsion angles that are characteristic of amino acid derivatives [8].

The molecular geometry around the alpha carbon demonstrates tetrahedral coordination with bond angles approximating 109.5° [9]. The presence of the hydrochloride salt influences the crystal packing through hydrogen bonding interactions between the protonated amino group and the chloride anion [8].

Crystal Packing and Intermolecular Interactions

The crystal structure exhibits significant intermolecular hydrogen bonding patterns. The protonated amino group (NH₃⁺) forms multiple hydrogen bonds with the chloride anion and neighboring molecules [8]. The thiol group participates in additional hydrogen bonding networks that stabilize the crystal lattice [7].

The crystal packing demonstrates the influence of the hydrochloride salt on molecular organization. The extended structure of the backbone, characterized by O₁—C₁—C₂—N₁ and C₄—O₁—C₁—C₂ torsion angles of approximately -175.99° and 179.72°, respectively, indicates minimal intramolecular interactions [8].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of Methyl 2-amino-3-mercaptopropanoate hydrochloride in solution [10] [11].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Methyl 2-amino-3-mercaptopropanoate hydrochloride exhibits characteristic chemical shifts that confirm the molecular structure [10]. The alpha proton appears as a triplet at 4.34 parts per million with a coupling constant of 5.1 Hz, indicating coupling with the adjacent methylene protons [10].

The methyl ester protons resonate as a singlet at 3.87 parts per million, characteristic of the methoxy group attached to the carbonyl carbon [10]. The methylene protons adjacent to the thiol group appear as a doublet at 3.09 parts per million with the same coupling constant of 5.1 Hz, confirming the vicinal coupling pattern [10].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule [10]. The carbonyl carbon resonates at 167.7 parts per million, typical for ester carbonyls [10]. The methoxy carbon appears at 54.3 parts per million, while the beta carbon bearing the thiol group resonates at 52.5 parts per million [10].

The chemical shift values are consistent with the expected electronic environment of each carbon atom. The downfield shift of the carbonyl carbon reflects the electron-withdrawing nature of the oxygen atoms, while the upfield shifts of the aliphatic carbons are characteristic of saturated carbon atoms [11].

Coupling Patterns and Multiplicity Analysis

The coupling patterns observed in the Nuclear Magnetic Resonance spectrum confirm the molecular connectivity [10]. The triplet multiplicity of the alpha proton results from coupling with the two methylene protons, while the doublet multiplicity of the methylene protons arises from coupling with the alpha proton [10].

The coupling constant of 5.1 Hz is typical for vicinal proton-proton coupling in amino acid derivatives [11]. The absence of long-range coupling effects indicates a relatively rigid molecular structure in solution [12].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy serves as a powerful technique for identifying the functional groups present in Methyl 2-amino-3-mercaptopropanoate hydrochloride [13] [14].

Characteristic Absorption Bands

The infrared spectrum of Methyl 2-amino-3-mercaptopropanoate hydrochloride exhibits several characteristic absorption bands that confirm the presence of specific functional groups [13]. The primary amine group, protonated in the hydrochloride salt form, shows characteristic absorption bands in the 3300-3500 cm⁻¹ region [14].

The carbonyl stretch of the ester group appears as a strong absorption band in the 1735-1750 cm⁻¹ region, characteristic of methyl esters [13] [15]. The carbon-hydrogen stretching vibrations of the alkyl groups produce strong absorption bands in the 2850-3000 cm⁻¹ region [13].

Thiol Group Identification

The thiol group presents a unique challenge in infrared spectroscopy due to its weak absorption characteristics [16]. The sulfur-hydrogen stretch typically appears as a weak band in the 2550-2600 cm⁻¹ region [16]. The carbon-sulfur stretch produces weak to medium intensity bands in the 600-800 cm⁻¹ region [17].

The identification of the thiol group is further complicated by potential tautomeric equilibria, as observed in similar mercapto compounds [16]. However, the characteristic weak absorption around 2550-2600 cm⁻¹ confirms the presence of the free thiol group [16].

Ammonium Salt Characteristics

The hydrochloride salt form introduces additional spectroscopic features related to the ammonium ion [18] [19]. The protonated amino group exhibits characteristic absorption bands that differ from those of free amines [18]. The presence of the ammonium ion is confirmed by specific absorption patterns in the fingerprint region [19].

The hydrogen bonding interactions between the ammonium ion and the chloride anion contribute to the overall spectroscopic profile [20]. These interactions influence the position and intensity of the amino group absorption bands [18].

Data Summary Tables:

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight (g/mol) | 171.65 |

| CAS Number | 70361-61-4 |

| Melting Point (°C) | 143 |

| Appearance | White to almost white powder/crystalline |

| NMR Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 4.34 (t, 1H) | α-CH |

| ¹H Nuclear Magnetic Resonance | 3.87 (s, 3H) | OCH₃ |

| ¹H Nuclear Magnetic Resonance | 3.09 (d, 2H) | CH₂SH |

| ¹³C Nuclear Magnetic Resonance | 167.7 | Carbonyl carbon |

| ¹³C Nuclear Magnetic Resonance | 54.3 | Methoxy carbon |

| ¹³C Nuclear Magnetic Resonance | 52.5 | β-Carbon |

| Functional Group | Typical Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | Medium-Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| S-H stretch (thiol) | 2550-2600 | Weak |

| C-S stretch | 600-800 | Weak-Medium |

Physical Description

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes